

In-Depth Technical Guide to (+)-CBI-CDPI2 (CAS No. 128300-15-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Cbi-cdpi2

Cat. No.: B11829525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(+)-CBI-CDPI2, with the Chemical Abstracts Service (CAS) number 128300-15-2, is a potent synthetic compound recognized for its DNA alkylating properties. It serves as a critical component, or "payload," in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapeutics. As an enhanced functional analog of the natural product CC-1065, **(+)-CBI-CDPI2** is designed for high cytotoxicity, which is harnessed for selective destruction of cancer cells when delivered by a monoclonal antibody.

Table 1: Physicochemical Properties of **(+)-CBI-CDPI2**

Property	Value	Source
CAS Number	128300-15-2	Internal Database
Molecular Formula	C ₃₆ H ₂₈ N ₆ O ₄	Internal Database
Molecular Weight	608.65 g/mol	Internal Database
Appearance	Solid Powder	Internal Database
Solubility	Soluble in DMSO	Internal Database
Storage Conditions	-20°C, dry and dark	Internal Database

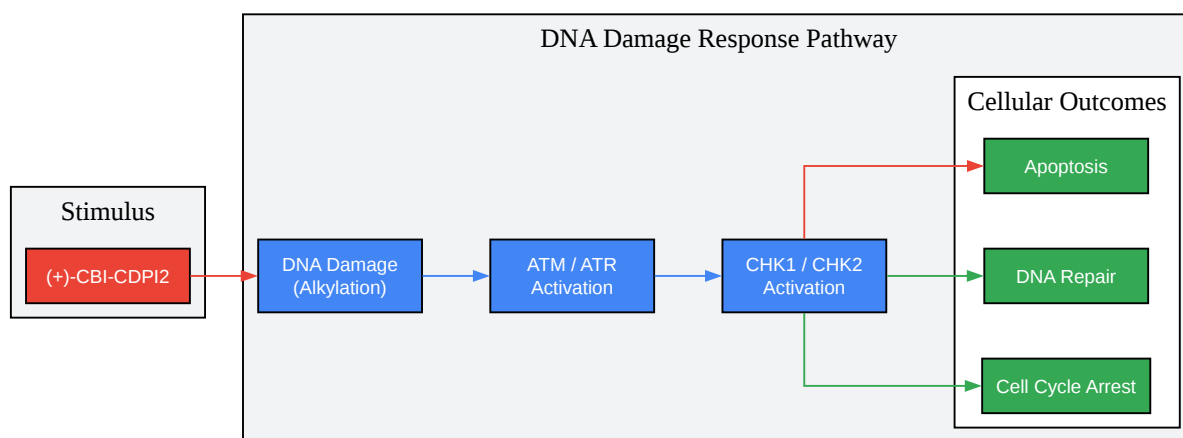
Mechanism of Action: DNA Alkylation and Subsequent Cellular Response

The primary mechanism of action of **(+)-CBI-CDPI2** is the alkylation of DNA. This process involves the covalent bonding of the drug molecule to the DNA, typically in the minor groove. This interaction disrupts the normal functions of DNA, including replication and transcription, ultimately leading to cell death.

Upon DNA damage induced by **(+)-CBI-CDPI2**, a cascade of cellular signaling pathways is initiated, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, triggers programmed cell death. Key proteins in this pathway include ATM, ATR, CHK1, and CHK2. DNA alkylating agents like **(+)-CBI-CDPI2** are known to activate this pathway. The DDR can lead to different cellular outcomes depending on the extent of DNA damage and the cellular context.

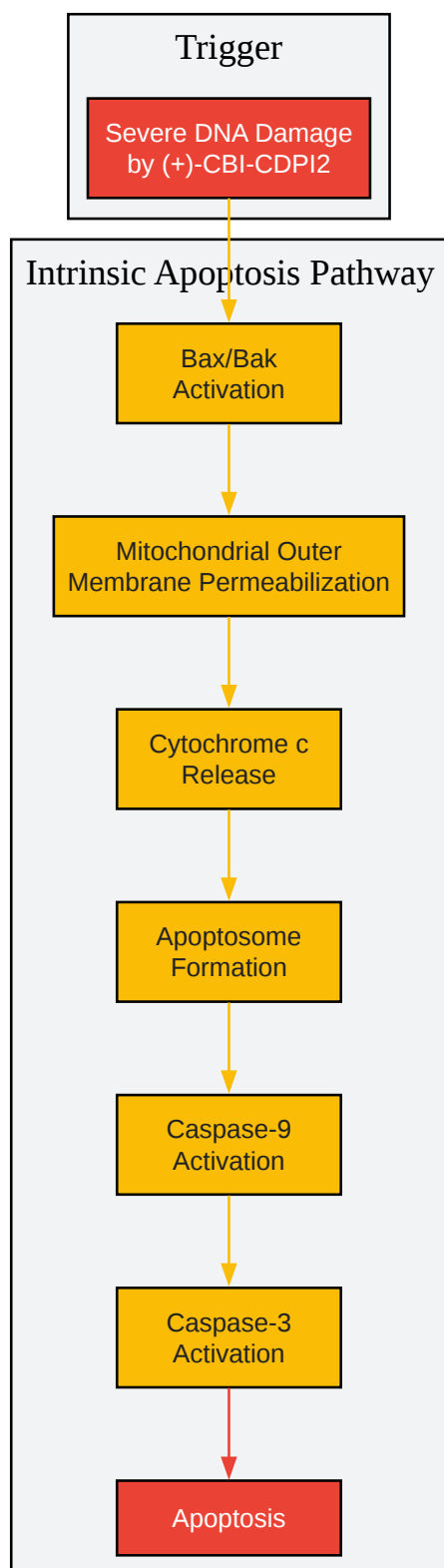


[Click to download full resolution via product page](#)

DNA Damage Response Pathway Activation.

Apoptosis Signaling Pathway

When DNA damage is too severe for repair, the DDR pathway can trigger apoptosis, or programmed cell death. This is a crucial mechanism for eliminating potentially cancerous cells. DNA alkylating agents can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which leads to the activation of caspases, the executioners of apoptosis.



[Click to download full resolution via product page](#)

Intrinsic Apoptosis Signaling Pathway.

Experimental Protocols

Synthesis of (+)-CBI-CDPI2

The total synthesis of **(+)-CBI-CDPI2** is a complex multi-step process that has been detailed in the chemical literature, most notably by the research group of Dale L. Boger. The synthesis involves the construction of the CBI (cyclopropa[c]benz[e]indolone) alkylating subunit and the CDPI₂ DNA-binding subunit, followed by their coupling. Researchers should refer to the original publications for detailed procedures, including reaction conditions, purification methods, and characterization data. A key publication is:

- Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and ent-(-)-CC-1065. *Journal of the American Chemical Society*, 110(14), 4796-4807.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the in vitro cytotoxicity of **(+)-CBI-CDPI2**, often as part of an ADC, using a colorimetric MTT assay.[\[1\]](#)[\[2\]](#)

Materials:

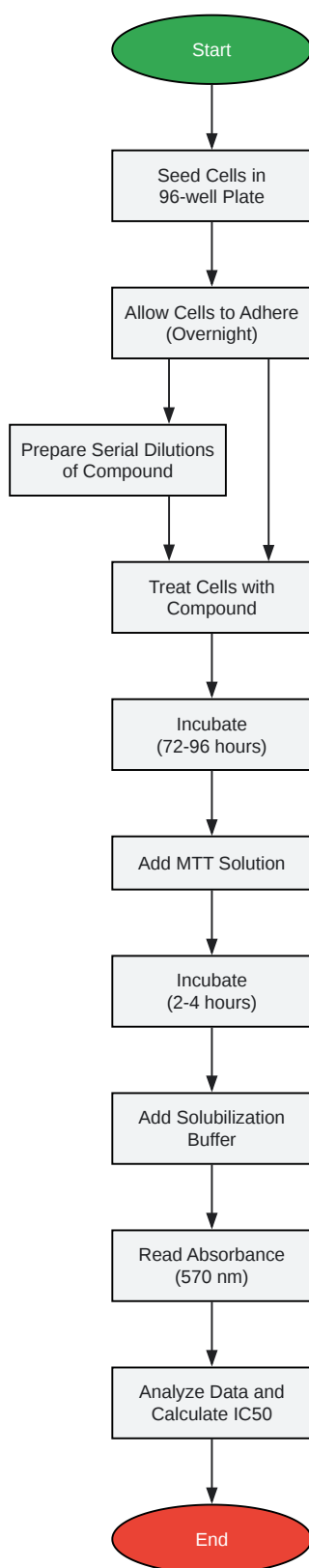
- Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
- Complete cell culture medium
- **(+)-CBI-CDPI2** or ADC construct
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- **Compound Treatment:** Prepare serial dilutions of **(+)-CBI-CDPI2** or the ADC in complete medium. Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control.
- **Incubation:** Incubate the plates for a period relevant to the compound's mechanism of action (typically 72-96 hours for DNA alkylating agents).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Add the solubilization buffer to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

[3][4][5]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to (+)-CBI-CDPI2 (CAS No. 128300-15-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11829525#cas-number-128300-15-2-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com